molecular formula C13H25NO6 B13193793 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid

Cat. No.: B13193793
M. Wt: 291.34 g/mol
InChI Key: AJHCODMCQYAVNZ-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc)2O . This reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces free amines.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid involves the cleavage of the Boc protecting group under acidic conditions. This reaction releases the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid apart is its specific structure, which includes a methoxymethyl group. This unique feature can influence its reactivity and the types of reactions it can undergo, making it a versatile tool in synthetic chemistry.

Properties

Molecular Formula

C13H25NO6

Molecular Weight

291.34 g/mol

IUPAC Name

2-(methoxymethyl)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid

InChI

InChI=1S/C13H25NO6/c1-9(2)7-13(8-18-6,10(15)16)20-14-11(17)19-12(3,4)5/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)

InChI Key

AJHCODMCQYAVNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(COC)(C(=O)O)ONC(=O)OC(C)(C)C

Origin of Product

United States

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